molecular formula C22H25N3O5 B2771351 prop-2-en-1-yl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622362-85-0

prop-2-en-1-yl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2771351
CAS No.: 622362-85-0
M. Wt: 411.458
InChI Key: RWAVHVYYRSSDAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are important and widely represented in medicinal chemistry as they are structural analogs of purines . Pyrimidine derivatives have various biological activities .


Molecular Structure Analysis

The compound has a pyrimidine core, which is a six-membered ring with two nitrogen atoms. It also contains various functional groups attached to the ring, including a prop-2-enyl group and an ethoxyphenyl group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in its structure. Pyrimidine derivatives can participate in a variety of chemical reactions .

Scientific Research Applications

Antiviral and Antiretroviral Activity

Studies on diaminopyrimidine derivatives have shown marked inhibitory activity against retrovirus replication in cell culture, highlighting their potential as antiviral and antiretroviral agents. The research demonstrated that certain substitutions on the pyrimidine ring can significantly enhance antiretroviral efficacy, comparable to reference drugs such as adefovir and tenofovir, without measurable toxicity (Hocková et al., 2003).

Microwave-mediated Synthesis

Another area of application is in the field of synthetic chemistry, where microwave irradiation and solvent-free conditions have been used to efficiently synthesize novel pyrimido[1,2-a]pyrimidines. This technique demonstrates the versatility of pyrimidine derivatives in the synthesis of complex heterocyclic compounds, which could have various pharmacological applications (Vanden Eynde et al., 2001).

Solubility and Thermodynamics

The solubility and thermodynamic properties of dihydropyrimidine derivatives have been extensively studied, indicating their potential in the development of drug formulations. The research focused on understanding how different solvents and temperatures affect the solubility of these compounds, which is crucial for their bioavailability and therapeutic efficacy (Shakeel et al., 2016).

Antibacterial and Antifungal Agents

Pyrimidine derivatives have also been synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed significant potential as antimicrobial agents, with some derivatives demonstrating activity comparable to established antibiotics. This suggests the role of pyrimidine compounds in developing new antimicrobial drugs to combat resistant strains of bacteria and fungi (Shanmugasundaram et al., 2011).

Catalytic Synthesis

Ionic liquids have been explored as catalysts for the synthesis of pyrimidine derivatives, offering an environmentally friendly and efficient approach to generating these compounds. The use of ionic liquids can enhance the yield and selectivity of the synthesis process, making it a valuable tool in the production of pyrimidine-based pharmaceuticals (Cahyana et al., 2022).

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary widely depending on their structure and the target they interact with. Some pyrimidine derivatives have shown anticancer effects through the inhibition of various enzymes and pathways .

Future Directions

Pyrimidine derivatives hold a unique place in medicinal chemistry and continue to be an area of active research . Future research could focus on synthesizing new pyrimidine derivatives and studying their biological activities.

Properties

IUPAC Name

prop-2-enyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-6-12-30-21(27)16-13(3)23-19-18(20(26)25(5)22(28)24(19)4)17(16)14-8-10-15(11-9-14)29-7-2/h6,8-11,17,23H,1,7,12H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAVHVYYRSSDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.